molecular formula C21H16F3OSi B12640607 CID 78068815

CID 78068815

Katalognummer: B12640607
Molekulargewicht: 369.4 g/mol
InChI-Schlüssel: GFCQUEDZRMIYQM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CID 78068815 is a chemical compound with unique properties and applications in various fields. This compound has garnered attention due to its potential uses in scientific research, medicine, and industry. Understanding its synthesis, reactions, and applications can provide valuable insights into its significance.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of CID 78068815 involves specific reaction conditions and reagents. The detailed synthetic routes are typically documented in scientific literature, which outlines the step-by-step process to obtain the compound. These methods often involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques that are optimized for efficiency and cost-effectiveness. These methods often include continuous flow reactors, automated systems, and stringent quality control measures to produce the compound on a commercial scale.

Analyse Chemischer Reaktionen

Types of Reactions

CID 78068815 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using specific oxidizing agents under controlled conditions.

    Reduction: Reduction reactions can be performed using reducing agents to modify the compound’s structure.

    Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

The reactions involving this compound typically use common reagents such as acids, bases, oxidizing agents, and reducing agents. The conditions for these reactions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and chromatography.

Wissenschaftliche Forschungsanwendungen

CID 78068815 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating specific diseases or conditions.

    Industry: Utilized in the production of specialized materials, coatings, and other industrial products.

Wirkmechanismus

The mechanism of action of CID 78068815 involves its interaction with specific molecular targets and pathways. This compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The detailed molecular mechanisms are often studied using biochemical assays, molecular modeling, and other advanced techniques.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to CID 78068815 include those with related chemical structures or functional groups. These compounds may share some properties but differ in their specific applications and effects.

Uniqueness

This compound is unique due to its specific chemical structure and the resulting properties

Conclusion

This compound is a compound with significant potential in various fields of research and industry. Understanding its synthesis, reactions, and applications can provide valuable insights into its importance and potential uses. Further research and development may uncover new applications and enhance our understanding of this intriguing compound.

Eigenschaften

Molekularformel

C21H16F3OSi

Molekulargewicht

369.4 g/mol

InChI

InChI=1S/C21H16F3OSi/c1-16(17-12-14-18(15-13-17)21(22,23)24)25-26(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-15H,1H2

InChI-Schlüssel

GFCQUEDZRMIYQM-UHFFFAOYSA-N

Kanonische SMILES

C=C(C1=CC=C(C=C1)C(F)(F)F)O[Si](C2=CC=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.